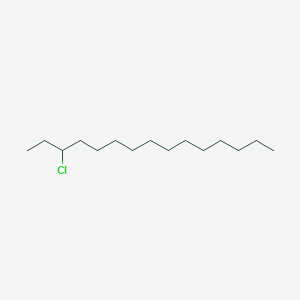
3-Chloropentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropentadecane is an organic compound with the molecular formula C15H31Cl. It belongs to the class of chlorinated hydrocarbons, characterized by the presence of a chlorine atom attached to a long carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropentadecane can be synthesized through the chlorination of pentadecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the pentadecane molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where pentadecane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position on the carbon chain .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropentadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to pentadecane by using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxygenated derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium
Major Products Formed:
Substitution: Formation of alcohols, ethers, or other substituted hydrocarbons.
Reduction: Formation of pentadecane.
Oxidation: Formation of chlorinated alcohols, aldehydes, or carboxylic acids
Scientific Research Applications
3-Chloropentadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly in understanding the metabolism of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants .
Mechanism of Action
The mechanism of action of 3-chloropentadecane involves its interaction with cellular components, primarily through its lipophilic nature. It can integrate into lipid membranes, affecting membrane fluidity and function. The chlorine atom may also participate in biochemical reactions, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids .
Comparison with Similar Compounds
- 1-Chloropentadecane
- 2-Chloropentadecane
- 4-Chloropentadecane
Comparison: 3-Chloropentadecane is unique due to the position of the chlorine atom on the third carbon of the pentadecane chain. This positional isomerism can lead to differences in reactivity and physical properties compared to its isomers. For example, the reactivity towards nucleophiles and the boiling point may vary among these compounds .
Properties
CAS No. |
34214-86-3 |
|---|---|
Molecular Formula |
C15H31Cl |
Molecular Weight |
246.86 g/mol |
IUPAC Name |
3-chloropentadecane |
InChI |
InChI=1S/C15H31Cl/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h15H,3-14H2,1-2H3 |
InChI Key |
URFYQNIWBJYVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















